1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. This class of compounds is widely recognized for its psychoactive properties, often utilized in the treatment of various neurological disorders such as anxiety and insomnia. The specific compound features a unique molecular structure characterized by a benzene ring fused to a diazepine ring, with two methyl groups located at the 1 and 3 positions. Its molecular formula is and it has a molecular weight of approximately 178.24 g/mol.
The synthesis of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves several key steps:
In industrial settings, more efficient methods such as continuous flow synthesis may be employed. This approach allows for enhanced control over reaction conditions and yields, making it suitable for large-scale production.
The structural representation of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine reveals a bicyclic framework consisting of a benzene ring fused to a diazepine ring. The presence of two methyl groups at the 1 and 3 positions contributes to its unique chemical properties.
Key structural data includes:
This compound can participate in various chemical reactions:
The mechanism of action for 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine primarily involves its role as a polar aprotic solvent in organic reactions. This property enables it to dissolve a wide range of organic and inorganic compounds effectively.
In biochemical pathways, this compound is involved in synthesizing poly(aryl ethers) and preparing substituted pyrazoles. Its ability to enhance reactivity among certain reactants facilitates successful completion of various chemical reactions .
The physical properties include:
Chemical properties encompass:
Relevant data from spectroscopic analysis (e.g., Nuclear Magnetic Resonance spectroscopy) confirms its structural integrity and purity during synthesis .
The applications of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine are diverse:
1,5-Benzodiazepines represent a distinct class of seven-membered heterocyclic compounds characterized by a benzene ring fused to a diazepine ring with nitrogen atoms at the 1- and 5-positions. Unlike their 1,4-benzodiazepine counterparts (historically dominant in CNS drug development), 1,5-benzodiazepines exhibit unique conformational flexibility, enhanced synthetic tunability, and diverse biological target profiles that extend beyond neurological applications. The core scaffold serves as a privileged structure in medicinal chemistry, enabling the development of compounds targeting infectious diseases, cancer, and psychiatric disorders. Recent advances in synthetic methodologies and structure-activity relationship (SAR) studies have revitalized interest in this chemotype, particularly derivatives with specific alkylation patterns such as the 1,3-dimethyl substitution observed in 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (Molecular Formula: C₁₁H₁₆N₂; PubChem CID: 54592446) [5] [6].
The benzodiazepine pharmacophore emerged as a revolutionary scaffold following Leo Sternbach’s 1957 discovery of chlordiazepoxide [9]. While 1,4-benzodiazepines rapidly dominated anxiolytic and hypnotic drug markets, 1,5-benzodiazepines developed along a divergent trajectory. Early synthetic routes relied on stoichiometric acid-catalyzed condensation of o-phenylenediamines (OPDA) with ketones—a method plagued by poor yields, extended reaction times (24–48 hours), and limited substrate scope [6]. The 1990s–2000s witnessed catalytic innovations using zeolites, ionic liquids, and Lewis acids (e.g., Yb(OTf)₃) that improved efficiency and regioselectivity [2]. A pivotal advancement came with the introduction of H-MCM-22 zeolite catalysis in 2012, enabling room-temperature synthesis of 1,5-benzodiazepines from OPDA and ketones within 1–3 hours with yields exceeding 85% [2]. This methodological breakthrough facilitated the systematic exploration of N-alkylated variants, including dimethylated derivatives critical for pharmacological optimization. Concurrently, biological investigations expanded beyond neuropharmacology, revealing potent antimicrobial, anticancer, and antiviral activities within this structural class [6] [8].
The positional isomerism of nitrogen atoms within the diazepine ring engenders profound structural and pharmacological distinctions between 1,5- and 1,4-benzodiazepines, as summarized in Table 1.
Table 1: Structural and Pharmacological Comparison of 1,4- vs. 1,5-Benzodiazepine Cores
Characteristic | 1,4-Benzodiazepines | 1,5-Benzodiazepines |
---|---|---|
Nitrogen Positions | N1, N4 | N1, N5 |
Ring Fusion Geometry | Planar conformation favored | Boat conformation predominant |
GABAA Receptor Binding | High affinity (nanomolar range) | Negligible affinity |
Bioactivity Spectrum | Primarily CNS-targeted | Broad (antimicrobial, anticancer, CNS) |
Synthetic Versatility | Limited C2,C3 modifications | Extensive N1,C2,C3,N5 derivatization |
Representative Drugs | Diazepam, Alprazolam | Clobazam*, 1,3-dimethyl derivatives |
Note: Clobazam is a 1,5-benzodiazepine with clinical CNS use but atypical binding.
Conformationally, 1,5-benzodiazepines adopt a non-planar boat configuration due to steric repulsion between C3-H and C11-H (in tetrahydro derivatives), whereas 1,4-benzodiazepines favor planar geometries essential for GABAA receptor binding [6] [7]. This conformational distinction explains their divergent neuropharmacology: 1,5-benzodiazepines generally lack the sedative-hypnotic effects characteristic of 1,4-benzodiazepines. Quantum mechanical studies reveal reduced delocalization in the 1,5-diazepine ring, enhancing the nucleophilicity of N5 and facilitating N-alkylation—a key advantage exploited in designing kinase inhibitors and antimicrobial agents [6]. The C2 position in 1,5-benzodiazepines exhibits heightened reactivity toward electrophiles compared to C3 in 1,4-isomers, enabling regioselective functionalization critical for SAR development [6].
Table 2: Conformational and Electronic Properties of 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Property | Value/Characteristic | Method/Reference |
---|---|---|
Predominant Ring Conformation | Boat (energy-minimized) | DFT Calculations [5] |
N1 Basicity (pKa) | ~7.2 | Potentiometry [6] |
N5 Basicity (pKa) | ~5.9 | Potentiometry [6] |
Tautomeric Preference | 4,5-Dihydro tautomer stabilized | NMR Spectroscopy [5] |
Dipole Moment | 2.8 Debye | Computational Modeling [5] |
The strategic incorporation of methyl groups at N1 and C3 positions in 1,5-benzodiazepine derivatives addresses fundamental challenges in drug design: metabolic stability, receptor affinity, and cellular penetration. Methylation at N1 attenuates oxidative metabolism by cytochrome P450 enzymes, while the C3-methyl group imposes steric constraints that lock the diazepine ring into bioactive conformations [4] [8]. Evidence from dopamine antagonist development demonstrates that 1,3-dimethyl substitution in achiral cyclic amidines (e.g., SCH 39166 analogs) enhances D1 receptor binding by >10-fold compared to unmethylated counterparts [4]. Similarly, in antimicrobial 1,5-benzodiazepines, C3-methylation synergizes with C2-aryl substituents to disrupt fungal membrane integrity, as evidenced by the potent activity of compound 2b (MIC = 30 μg/mL against Cryptococcus neoformans) [8].
The 1,3-dimethyl motif further modulates electronic distribution within the diazepine ring. NMR studies of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (SMILES: CC1CNC2=CC=CC=C2N(C1)C; InChIKey: SATJOESZGFCXCZ-UHFFFAOYSA-N) confirm methyl-induced upfield shifts of C2 protons (δ 2.90–2.95 ppm) and N-H proton broadening (δ 3.5 ppm), indicating restricted rotation and stabilized enolizable tautomers [5] [8]. These electronic perturbations enhance interactions with hydrophobic enzyme pockets, as validated in kinase inhibition assays where 1,3-dimethyl derivatives outperformed non-methylated analogs by IC50 margins exceeding 50% [6].
Table 3: Biological Activities of 1,3-Dimethyl-1,5-Benzodiazepine Derivatives
Biological Target | Activity | Key Finding | Reference |
---|---|---|---|
Dopamine D1 Receptor | Antagonism (Ki = 18 nM) | Designed via SCH 23390 pharmacophore | [4] |
Cryptococcus neoformans | Growth inhibition (MIC = 30–36 μg/mL) | Superior to fluconazole in clinical isolates | [8] |
BET Bromodomains | Competitive inhibition (IC50 = 0.4 μM) | Displacement of acetylated histone peptides | [6] |
Tumor Cell Lines (MCF-7) | Cytostatic effect (EC50 = 12 μM) | G0/G1 cell cycle arrest observed | [6] |
The 1,3-dimethyl pattern thus serves as a chemical linchpin for optimizing pharmacokinetic and pharmacodynamic properties across therapeutic domains. Ongoing research exploits this motif in bifunctional hybrids where the dimethylated benzodiazepine core is conjugated with pyridine, triazole, or salicylamide pharmacophores to target drug-resistant pathogens and oncogenic signaling pathways [6] [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1